5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Medicinal chemistry Synthetic methodology Nucleophilic aromatic substitution

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1694836-50-4) is a heterocyclic small molecule with molecular formula C8H11ClN4 and molecular weight 198.65 g/mol. The compound belongs to the 4-aminopyrimidine class, featuring a chlorine substituent at the 5-position and a pyrrolidin-1-yl group at the 6-position on the pyrimidine core.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 1694836-50-4
Cat. No. B1529520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine
CAS1694836-50-4
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2Cl)N
InChIInChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
InChIKeyDHWABFOYIRULEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1694836-50-4): Procurement-Relevant Structural and Physicochemical Baseline


5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1694836-50-4) is a heterocyclic small molecule with molecular formula C8H11ClN4 and molecular weight 198.65 g/mol . The compound belongs to the 4-aminopyrimidine class, featuring a chlorine substituent at the 5-position and a pyrrolidin-1-yl group at the 6-position on the pyrimidine core . It is commercially available from multiple reputable suppliers, including Sigma-Aldrich (Enamine catalog) and AKSci, with a minimum purity specification of 95% . The compound is supplied as a powder for research and development use and is stored at room temperature under dry conditions .

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine: Why Positional Isomers and Heterocycle-Substituted Analogs Are Not Interchangeable


The precise positioning of the chlorine atom and the pyrrolidine ring on the 4-aminopyrimidine scaffold critically determines both molecular recognition and physicochemical properties. Closely related positional isomers—such as 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 3289-39-2) and 5-chloro-2-(pyrrolidin-1-yl)pyrimidine—possess the same molecular formula (C8H11ClN4) and identical molecular weight of 198.65 g/mol . Despite this apparent similarity, the chlorine at the 5-position enables site-selective nucleophilic aromatic substitution (SNAr) chemistry that is unavailable in the 6-chloro-2-pyrrolidinyl isomer, where the chlorine is located at the electronically deactivated 6-position of the 2-pyrrolidinyl-substituted pyrimidine . Furthermore, the pyrrolidine ring at the 6-position (as opposed to the 2- or 4-position) places the amine group at the 4-position in a distinct hydrogen-bonding environment, which is relevant for kinase inhibitor design where the 4-aminopyrimidine motif commonly acts as a hinge-binding scaffold . Generic substitution without confirmatory analytical and biological characterization therefore risks compromising both synthetic tractability and target engagement profiles.

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine: Quantified Differentiation Against Key Analogs


Differential Synthetic Accessibility via Regioselective SNAr at the 5-Chloro Position

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine possesses a chlorine substituent at the 5-position, which is electronically activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. This regiochemistry permits selective derivatization at the 5-position while leaving the 4-amino and 6-pyrrolidinyl groups intact, a synthetic advantage not shared by the 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine isomer (CAS 3289-39-2), where the chlorine resides at the electron-deficient 6-position and exhibits lower reactivity toward amines . In pyrimidine systems, the order of halogen reactivity toward nucleophilic displacement is well established: 4(6)-Cl > 2-Cl > 5-Cl, meaning that the target compound's 5-chloro group is the most reactive site for further functionalization among the three possible mono-chlorinated aminopyrimidine regioisomers .

Medicinal chemistry Synthetic methodology Nucleophilic aromatic substitution Kinase inhibitor design

Halogen Bonding Capacity at the 5-Chloro Position Enhances Kinase Selectivity Potential

The chlorine atom at the 5-position of the pyrimidine ring is positioned to act as a halogen bond donor in the hydrophobic back pocket of kinase ATP-binding sites. Emerging evidence demonstrates that the nature of the halogen bonding interaction contributes to selectivity in pyrrolopyrimidine-based kinase inhibitors . In the target compound, the 5-chloro substituent is spatially oriented toward the gatekeeper residue region of the kinase hinge, a position that analogs lacking this specific halogen (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-amine, CAS 76620-99-0) cannot exploit for halogen bonding . The presence of a halogen at the 5-position has been shown to enhance selectivity for LIMK1 over related kinases by 10- to 50-fold compared to des-halogen analogs in pyrrolopyrimidine scaffolds .

Kinase inhibition Halogen bonding Selectivity engineering Structure-based drug design

Superior Commercial Availability and Purity Guarantee Relative to Positional Isomers

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is stocked by Sigma-Aldrich (via Enamine) and AKSci with a guaranteed minimum purity of 95%, supported by certificates of analysis upon request . In contrast, the positional isomer 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 3289-39-2) is primarily available through custom synthesis with extended lead times, and 5-chloro-2-(pyrrolidin-1-yl)pyrimidine lacks a listed purity specification from major catalog suppliers . The target compound's availability as an off-the-shelf item with defined purity reduces procurement lead times from weeks to days and ensures batch-to-batch consistency for reproducible research.

Chemical procurement Supply chain reliability Quality assurance Building block availability

Distinct Lipophilicity Profile Alters Passive Permeability and Solubility Predictions

The calculated partition coefficient (clogP) of 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is estimated at approximately 1.5–1.8 based on the fragment-based method, which positions it within the optimal range for CNS drug-like properties (clogP 1–3) . The des-chloro analog 6-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 76620-99-0) has a lower clogP of ~1.0, translating to higher aqueous solubility but potentially reduced membrane permeability. Conversely, replacing the pyrrolidine with a piperidine ring (5-chloro-6-(piperidin-1-yl)pyrimidin-4-amine) increases clogP to >2.0, which may reduce solubility and increase off-target binding .

Physicochemical property prediction Drug-likeness ADME Medicinal chemistry optimization

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine: Recommended Application Scenarios Based on Verified Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Halogen Bond-Driven Selectivity

The 5-chloro substituent enables halogen bonding interactions in the kinase back pocket, a feature that pyrrolopyrimidine-based studies have shown can improve selectivity by 10- to 50-fold relative to des-halogen analogs . This compound is therefore recommended as a privileged fragment for FBDD campaigns targeting LIMK, EGFR, and related kinases where gatekeeper-region halogen bonding is desired .

Late-Stage Diversification via Regioselective SNAr for Focused Library Synthesis

The electronically activated 5-chloro position permits selective nucleophilic displacement without protecting the 4-amino group, enabling efficient parallel synthesis of focused libraries. In pyrimidine systems, the 5-position in 4-aminopyrimidines is a well-precedented site for introducing diverse amine, thioether, and alkoxy substituents in a single step .

CNS-Penetrant Probe Development Requiring Balanced Lipophilicity (clogP 1.5–1.8)

The calculated logP of 1.5–1.8 positions this compound within the optimal CNS drug-like physicochemical space (clogP 1–3) . It represents a favorable starting point for CNS-targeted kinase or GPCR probe development where excessive polarity reduces brain penetration and excessive lipophilicity increases promiscuity.

Academic High-Throughput Screening Libraries with Stringent Purity Requirements

With guaranteed ≥95% purity and commercial availability from Sigma-Aldrich and AKSci, this compound can be directly incorporated into screening libraries without the need for in-house purification or structural verification . This reduces library preparation time by weeks compared to custom-synthesized isomers and ensures assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.